2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone
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Overview
Description
2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, also known as H2BAPH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess several unique properties that make it a promising candidate for use in research and experimentation.
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various biological processes. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases and conditions.
Biochemical and Physiological Effects
2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of various signaling pathways. This compound has also been found to exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, one of the main limitations of this compound is its relatively low stability, which can make it difficult to work with over long periods of time.
Future Directions
There are several potential future directions for research on 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, including the development of more stable analogs with improved pharmacological properties, the identification of new targets and mechanisms of action, and the evaluation of its potential applications in various disease models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can be achieved through a simple and efficient process that involves the reaction of 2-hydroxybenzaldehyde and 5-phenyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
2-hydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been found to possess several unique properties that make it a promising candidate for use in research and experimentation.
properties
IUPAC Name |
2-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-16-9-5-4-8-14(16)12-20-21-17-18-10-15(11-19-17)13-6-2-1-3-7-13/h1-12,22H,(H,18,19,21)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIPDXAFIOAPHR-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NN=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N/N=C/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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